2,8-Dimethyldibenzothiophene
Overview
Description
2,8-Dimethyldibenzothiophene: is an organosulfur compound with the molecular formula C₁₄H₁₂S . It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and material science .
Biochemical Analysis
Biochemical Properties
It has been reported that certain bacteria, such as Rhodococcus erythropolis, can utilize dibenzothiophene derivatives, including 2,8-Dimethyldibenzothiophene, as sulfur sources
Cellular Effects
It is known that dibenzothiophene and its derivatives can be metabolized by certain bacteria, suggesting that these compounds may influence cellular metabolism in these organisms .
Molecular Mechanism
It is known that certain bacteria can metabolize dibenzothiophene and its derivatives through a process that involves the activation of enzymes and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that certain bacteria can metabolize dibenzothiophene and its derivatives, suggesting that these compounds may be involved in specific metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate methyl substituents. The reaction typically requires the use of strong acids or bases to facilitate the formation of the five-membered sulfur heterocycle .
Industrial Production Methods: In industrial settings, the production of this compound often involves transition-metal-catalyzed coupling reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound from readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,8-Dimethyldibenzothiophene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Employed in the production of dyes, liquid crystals, and conducting polymers
Mechanism of Action
The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, its aromatic structure allows for interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without methyl substituents.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.
Dibenzofuran: A structurally similar compound with an oxygen atom replacing the sulfur atom in the central ring.
Uniqueness: 2,8-Dimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
2,8-dimethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWCJRYULRSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880786 | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-15-4, 70021-47-5 | |
Record name | Dibenzothiophene, 2,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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